molecular formula C6H8S6 B087844 2,4,6,8,9,10-Hexathiaadamantane, 1,3-dimethyl- CAS No. 13787-68-3

2,4,6,8,9,10-Hexathiaadamantane, 1,3-dimethyl-

Cat. No. B087844
CAS RN: 13787-68-3
M. Wt: 272.5 g/mol
InChI Key: HQCDAGRCFVLMSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6,8,9,10-Hexathiaadamantane, 1,3-dimethyl- is a sulfur-containing compound that has been of interest to researchers due to its unique structural properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of 2,4,6,8,9,10-Hexathiaadamantane, 1,3-dimethyl- is not fully understood. However, it has been proposed that it may exert its anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells. It has also been suggested that it may act as a drug delivery vehicle by forming stable complexes with drugs and targeting them to specific tissues or cells.

Biochemical And Physiological Effects

Studies have shown that 2,4,6,8,9,10-Hexathiaadamantane, 1,3-dimethyl- exhibits low toxicity and has no significant adverse effects on biochemical and physiological parameters in animals. However, further studies are needed to fully understand its pharmacokinetics and toxicity profile.

Advantages And Limitations For Lab Experiments

One advantage of using 2,4,6,8,9,10-Hexathiaadamantane, 1,3-dimethyl- in lab experiments is its unique structural properties, which may lead to the development of novel materials and catalysts. However, its limited availability and high cost may pose a limitation for some researchers.

Future Directions

There are several future directions for research on 2,4,6,8,9,10-Hexathiaadamantane, 1,3-dimethyl-. One direction is the development of new synthetic methods to improve its availability and reduce its cost. Another direction is the investigation of its potential as a drug delivery vehicle for targeted drug delivery. Additionally, further research is needed to fully understand its mechanism of action and potential applications in materials science and catalysis.

Synthesis Methods

The synthesis method of 2,4,6,8,9,10-Hexathiaadamantane, 1,3-dimethyl- involves the reaction of 1,3-dimethyladamantane with sulfur dichloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction results in the replacement of two carbon atoms in the adamantane ring with sulfur atoms, forming a hexathiaadamantane ring.

Scientific Research Applications

2,4,6,8,9,10-Hexathiaadamantane, 1,3-dimethyl- has been studied for its potential applications in various fields, including materials science, catalysis, and biomedical research. In materials science, it has been used as a building block for the synthesis of novel polymers and materials with unique properties. In catalysis, it has been investigated as a potential catalyst for various chemical reactions. In biomedical research, it has been studied for its potential as an anti-cancer agent and as a drug delivery vehicle.

properties

CAS RN

13787-68-3

Product Name

2,4,6,8,9,10-Hexathiaadamantane, 1,3-dimethyl-

Molecular Formula

C6H8S6

Molecular Weight

272.5 g/mol

IUPAC Name

1,3-dimethyl-2,4,6,8,9,10-hexathiatricyclo[3.3.1.13,7]decane

InChI

InChI=1S/C6H8S6/c1-5-8-3-7-4(9-5)11-6(2,10-3)12-5/h3-4H,1-2H3

InChI Key

HQCDAGRCFVLMSB-UHFFFAOYSA-N

SMILES

CC12SC3SC(S1)SC(S3)(S2)C

Canonical SMILES

CC12SC3SC(S1)SC(S3)(S2)C

synonyms

1,3-Dimethyl-2,4,6,8,9,10-hexathiaadamantane

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.